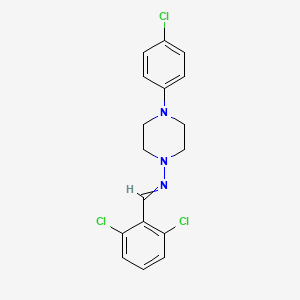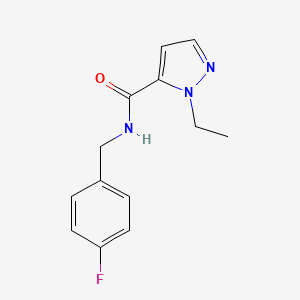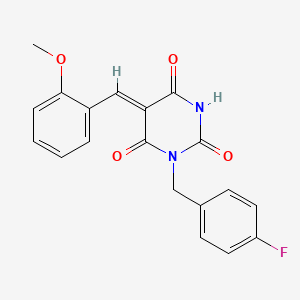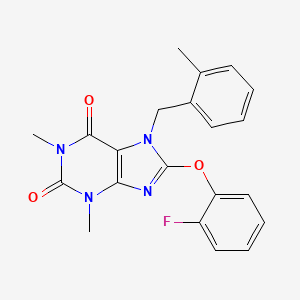
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that fight infections. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine works by inhibiting the activity of BTK, a key enzyme in the B cell signaling pathway. BTK plays a crucial role in B cell development and activation, and its dysregulation has been linked to various diseases. By inhibiting BTK, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine blocks B cell activation and proliferation, leading to a reduction in antibody production and inflammation.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been shown to reduce B cell activation and proliferation, leading to a reduction in antibody production and inflammation. 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine may have limited efficacy in patients with mutations in the BTK gene or other genetic alterations that affect the B cell signaling pathway.
将来の方向性
There are several potential future directions for the development and use of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. One area of interest is the use of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer patients. Another area of interest is the development of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine as a topical or inhaled therapy for inflammatory conditions such as asthma and COPD. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors such as 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, and to develop strategies to overcome this resistance.
合成法
The synthesis of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2,6-dichlorobenzaldehyde to form 4-(2,6-dichlorobenzylideneamino)phenol. This intermediate is then reacted with piperazine to produce 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. The synthesis of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the final product.
科学的研究の応用
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications in various diseases. In preclinical studies, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has shown promising results in inhibiting BTK activity and suppressing B cell activation, which could be beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been studied in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, where it has shown potential in reducing inflammation and improving clinical outcomes. Additionally, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been studied in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential in reducing airway inflammation and improving lung function.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3/c18-13-4-6-14(7-5-13)22-8-10-23(11-9-22)21-12-15-16(19)2-1-3-17(15)20/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTOZMFPYMFHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6054439.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6054451.png)
![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6054460.png)
![4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one](/img/structure/B6054465.png)

![2-(3,3-dimethylbutanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054486.png)
![N-{2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6054488.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6054496.png)
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6054506.png)


![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)
